4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 4-amino-1H-pyrazole-5-carboxamide with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide include:
- 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
- 4-amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9FN4O |
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Molecular Weight |
172.16 g/mol |
IUPAC Name |
4-amino-2-(2-fluoroethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C6H9FN4O/c7-1-2-11-5(6(9)12)4(8)3-10-11/h3H,1-2,8H2,(H2,9,12) |
InChI Key |
RSYBEOGWCIQZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)N)CCF |
Origin of Product |
United States |
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